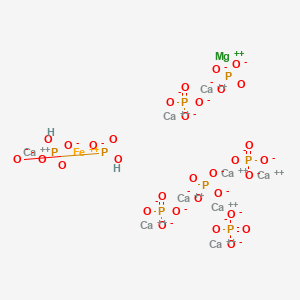
Whitlockite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Whitlockite is a useful research compound. Its molecular formula is Ca9FeH2MgO32P8 and its molecular weight is 1202.626. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
1.1 Bone Regeneration
Whitlockite has shown promising results as a biomaterial for bone regeneration. Several studies have demonstrated its superior osteoconductivity compared to traditional materials like hydroxyapatite (HA) and beta-tricalcium phosphate (β-TCP).
-
Case Study: Spinal Fusion Model
A study investigated the efficacy of this compound in a mouse spinal fusion model, revealing that this compound significantly enhanced bone remodeling and formation. The results indicated higher expression levels of osteogenic genes and improved new bone connectivity and thickness compared to HA and β-TCP . - Table 1: Comparative Analysis of Bone Regeneration Materials
| Material | New Bone Formation | Osteogenic Gene Expression | Vascularization |
|---|---|---|---|
| This compound | High | Higher than HA and β-TCP | Enhanced |
| Hydroxyapatite | Moderate | Moderate | Standard |
| β-Tricalcium Phosphate | Low | Lower than WH | Limited |
1.2 Hemostatic Applications
Recent research has identified calcium magnesium phosphate-based this compound as a promising candidate for hemostatic applications. Its biocompatibility and ability to promote rapid tissue regeneration make it suitable for use in wound dressings and surgical applications .
1.3 Composite Materials
This compound has been incorporated into polymeric matrices, such as polyvinyl alcohol (PVA) and gelatin, to enhance mechanical properties and bioactivity. Studies have shown that composites with up to 7% this compound exhibit increased tensile strength, making them ideal for various biomedical applications .
Material Science Applications
2.1 Synthesis of this compound Composites
The preparation of this compound-based composites has been explored extensively. For instance, a study utilized a solvent casting approach to synthesize PVA/gelatin composites with incorporated this compound nanoparticles. The physicochemical characterization confirmed the successful integration of this compound into the polymer matrix, enhancing its mechanical properties .
2.2 Structural Analysis
This compound's crystalline structure has been studied using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM). These analyses provide insights into its phase composition and morphology, which are crucial for optimizing its application in various fields .
Geological Applications
3.1 Petrographic Studies
This compound is also significant in geological studies, particularly in the analysis of kimberlitic rocks. Its presence can indicate specific geochemical conditions during rock formation. The Rietveld refinement method applied in X-ray diffraction studies has improved the identification of this compound within complex mineral matrices .
- Table 2: Mineral Composition Analysis in Kimberlitic Rocks
| Mineral | Abundance (%) |
|---|---|
| This compound | Varies |
| Forsterite | High |
| Enstatite | Moderate |
| Hedenbergite | Low |
Eigenschaften
CAS-Nummer |
14358-97-5 |
|---|---|
Molekularformel |
Ca9FeH2MgO32P8 |
Molekulargewicht |
1202.626 |
IUPAC-Name |
nonacalcium;magnesium;hydrogen phosphate;iron(2+);hexaphosphate |
InChI |
InChI=1S/9Ca.Fe.Mg.8H3O4P/c;;;;;;;;;;;8*1-5(2,3)4/h;;;;;;;;;;;8*(H3,1,2,3,4)/q11*+2;;;;;;;;/p-22 |
InChI-Schlüssel |
CVPJXKJISAFJDU-UHFFFAOYSA-A |
SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















